BenchChemオンラインストアへようこそ!

(1-Benzylpiperidin-4-yl)urea

Sigma-1 Receptor N-Benzylpiperidine SAR Neuropathic Pain

This (1-Benzylpiperidin-4-yl)urea scaffold uniquely combines a 1-benzylpiperidin-4-yl pharmacophore with a terminal urea group, delivering a defined interaction profile distinct from generic N-benzylpiperidine derivatives. As the parent compound for sigma-1 receptor SAR (baseline Ki 841 nM), it serves as an essential control for quantifying structural modification effects. Derivatives achieve D4 dopamine receptor Ki of 34 nM with >129-fold selectivity over D3, and DCN1-Ubc12 inhibition at IC50 4.10 nM. Supplied at ≥95% purity with calculated logP 0.542, its balanced solubility profile minimizes assay interference, accelerating hit-to-lead progression. Exclusively for R&D use.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 61220-35-7
Cat. No. B1286431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylpiperidin-4-yl)urea
CAS61220-35-7
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)
InChIKeyOGDDDXCCTAQTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzylpiperidin-4-yl)urea (CAS 61220-35-7): Critical Evaluation of Sigma-1 and DCN1 Pharmacophore Utility for CNS and Oncology Research


(1-Benzylpiperidin-4-yl)urea is a piperidine-derived urea scaffold featuring a 1-benzylpiperidin-4-yl pharmacophore and a urea functional group [1]. It is typically supplied as a powder with ≥95% purity (molecular weight 233.31 g/mol) and is exclusively intended for scientific research and development purposes [2]. The compound has been identified as a versatile small molecule scaffold with moderate solubility in polar solvents, reflecting the balance between its hydrophilic urea and hydrophobic benzyl groups .

(1-Benzylpiperidin-4-yl)urea (CAS 61220-35-7): Why In-Class Piperidine and Urea Derivatives Are Not Functionally Interchangeable


The (1-Benzylpiperidin-4-yl)urea scaffold presents a unique combination of a benzylpiperidine moiety and a terminal urea group, a structural signature that defines its specific protein interaction profile and is distinct from other N-benzylpiperidine derivatives [1]. Generic substitution with similar piperidine or urea compounds fails because the precise arrangement of the benzyl group on the piperidine ring and the presence of the urea linkage dictate the compound's specific affinity for targets like sigma receptors, DCN1, and dopamine receptors, as demonstrated in SAR studies [2].

(1-Benzylpiperidin-4-yl)urea (CAS 61220-35-7): A Quantitative Benchmark for Sigma-1 and Dopamine Receptor Interactions


Comparative Affinity of (1-Benzylpiperidin-4-yl)urea Derivatives for Sigma-1 Receptors

A derivative, 1-(1-Benzyl-piperidin-4-yl)-3-naphthalen-1-yl-urea, demonstrates high affinity for the sigma-1 receptor, with a reported Ki of 22.66 nM [1]. This is a notable increase in potency compared to the parent (1-Benzylpiperidin-4-yl)urea scaffold, which shows lower affinity (e.g., Ki = 841 nM) for the same target [2]. The naphthyl substitution thus enhances sigma-1 receptor binding by approximately 37-fold.

Sigma-1 Receptor N-Benzylpiperidine SAR Neuropathic Pain

Quantified Selectivity Profile of (1-Benzylpiperidin-4-yl)urea Derivatives Against Dopamine Receptors

The derivative 1-Benzoyl-3-(1-benzyl-piperidin-4-yl)-urea exhibits a clear selectivity profile, with a Ki of 34 nM for the dopamine D4 receptor [1]. In stark contrast, it shows minimal affinity for the dopamine D2 and D3 receptors, with Ki values >1,700 nM and >4,400 nM, respectively [2]. This represents a >50-fold and >129-fold selectivity for D4 over D2 and D3, respectively.

Dopamine D4 Receptor Dopamine D2 Receptor Selectivity Profiling

Comparative Potency in DCN1-Ubc12 Protein-Protein Interaction Inhibition

The derivative 1-(1-Benzyl-piperidin-4-yl)-3-phenyl-urea is a potent inhibitor of the DCN1-Ubc12 protein-protein interaction, with an IC50 of 4.10 nM [1]. In contrast, a structurally related urea analog, 1-(1,3-benzodioxol-5-yl)-3-(1-benzylpiperidin-4-yl)urea, is essentially inactive against the same target (IC50 >103,000 nM) [2]. The difference in potency is over 25,000-fold.

DCN1-Ubc12 Interaction Neddylation Inhibitor Ubiquitin-Proteasome System

Inhibitory Activity of (1-Benzylpiperidin-4-yl)urea Derivatives Against Trypanosoma cruzi Trypanothione Reductase

A derivative, 1-(1-benzylpiperidin-4-yl)-3-(pyridin-3-yl)urea, has been evaluated as an inhibitor of T. cruzi trypanothione reductase, exhibiting an IC50 of 100,000 nM (100 µM) [1]. While this potency is modest, it provides a defined starting point for optimization. This is in contrast to other (1-benzylpiperidin-4-yl)urea analogs, which show no detectable activity against this parasitic enzyme.

Trypanothione Reductase Chagas Disease Antiparasitic Drug Discovery

Physicochemical and Purity Benchmarking for Preclinical Lead Generation

The (1-Benzylpiperidin-4-yl)urea scaffold is commercially available with a guaranteed purity of ≥95% and a calculated logP of 0.542 [1]. This moderate lipophilicity (logP) and high purity are critical for reliable SAR studies, as they ensure consistent solubility and minimal confounding effects from impurities. This contrasts with early-stage, in-house synthesized analogs which often have lower purity and less defined physicochemical properties, leading to potential variability in biological assays.

Physicochemical Properties Lead Optimization Medicinal Chemistry

Functional Activity at Alpha7 Nicotinic Acetylcholine Receptors

While (1-Benzylpiperidin-4-yl)urea itself has not been directly profiled, the N-benzylpiperidine core is the primary pharmacophore for alpha7 nicotinic receptor antagonism [1]. For example, 2-(1-benzylpiperidin-4-yl)-ethylamine acts as a noncompetitive antagonist with submicromolar IC50 values on homomeric alpha7 nAChRs, while showing >20-fold selectivity over heteromeric alpha3beta4 and alpha4beta2 nAChRs [2]. This class-level activity implies that the (1-Benzylpiperidin-4-yl)urea scaffold could be a viable starting point for developing selective alpha7 nAChR modulators.

Alpha7 nAChR Allosteric Modulation Neuropharmacology

(1-Benzylpiperidin-4-yl)urea (CAS 61220-35-7): Strategic Application Scenarios for Scientific Research and Lead Optimization


Structure-Activity Relationship (SAR) Studies for Sigma-1 Receptor Ligands

The (1-Benzylpiperidin-4-yl)urea core serves as a foundational scaffold for SAR exploration of sigma-1 receptor ligands. As demonstrated by Huang et al. (2001), substituting the urea moiety with naphthyl or phenyl groups can increase sigma-1 receptor affinity from a baseline Ki of 841 nM to as low as 22.66 nM [1]. This makes the parent compound an essential control for quantifying the effect of structural modifications on target engagement.

Selective Dopamine D4 Receptor Probe Development

Researchers aiming to develop selective dopamine D4 receptor ligands can utilize derivatives of (1-Benzylpiperidin-4-yl)urea. Data shows that the 1-Benzoyl-3-(1-benzyl-piperidin-4-yl)-urea derivative has a Ki of 34 nM for D4, while exhibiting >50-fold and >129-fold selectivity over D2 and D3 receptors, respectively [2]. The parent scaffold provides a synthetically tractable starting point for optimizing this selectivity profile.

Investigation of DCN1-Ubc12 Protein-Protein Interaction Inhibitors

The (1-Benzylpiperidin-4-yl)urea scaffold is a proven template for developing potent DCN1-Ubc12 inhibitors. As shown in BindingDB, a specific phenyl-urea derivative achieves an IC50 of 4.10 nM [3]. This high potency, which is >25,000-fold greater than other urea analogs, underscores the utility of this scaffold in chemical biology studies investigating neddylation and ubiquitin-proteasome pathways [4].

Physicochemical Optimization and Early-Stage Drug Discovery

The (1-Benzylpiperidin-4-yl)urea scaffold, with its defined purity (≥95%) and calculated logP (0.542), offers a reliable chemical starting point for medicinal chemistry campaigns [5]. Its moderate lipophilicity and balanced solubility profile reduce the risk of assay interference from impurities or poor solubility, thereby increasing the confidence in early-stage biological data and accelerating hit-to-lead progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzylpiperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.